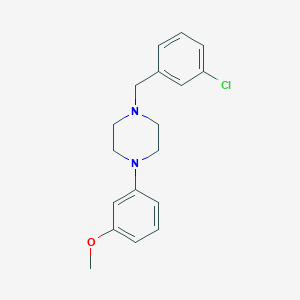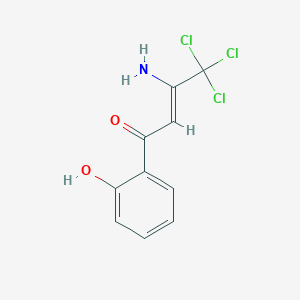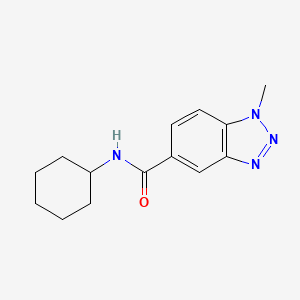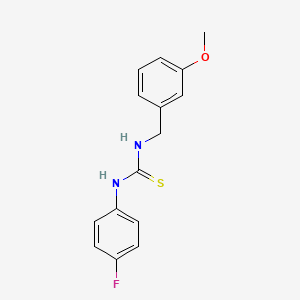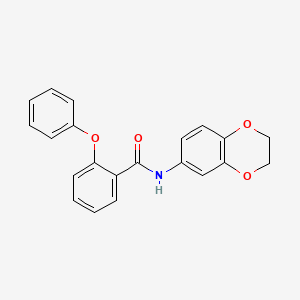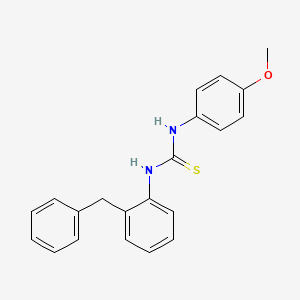![molecular formula C15H21N3OS B5736772 N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5736772.png)
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide
Vue d'ensemble
Description
N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, commonly known as ML-18, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. ML-18 is a member of the arylthioamide family of compounds and has been investigated for its ability to modulate certain biological processes.
Applications De Recherche Scientifique
Analytical Methods in Pharmacokinetics :
- Sufentanil Detection : Sufentanil, a compound similar to N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)propanamide, and its metabolites, were detected using capillary gas chromatography. This method could detect picogram levels of sufentanil, aiding in pharmacokinetic and metabolic studies in patient groups (Weldon et al., 1985).
Structural and Chemical Characterization :
- Structural Study of Fentanyl : Fentanyl, structurally similar to the compound of interest, was characterized using various spectroscopic techniques. This included FT-IR, NMR, and mass spectroscopy, providing insights into its molecular structure (Asadi et al., 2017).
Synthesis and Biological Evaluation :
- Phospholipase A2 Inhibitors : Research involving derivatives of benzenesulfonamides, similar in structure to the compound of interest, showed potent inhibition of membrane-bound phospholipase A2. This has implications for myocardial infarction treatment (Oinuma et al., 1991).
- Tyrosinase and Melanin Inhibitors : N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides, similar in structure, were synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. They showed potential as depigmentation drugs (Raza et al., 2019).
- Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related, were evaluated as potential anticancer agents. Some of these derivatives showed promising results against cancer cells (Rehman et al., 2018).
Drug Discovery and Development :
- Mu Opioid and I2-imidazoline Receptors : Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides, closely related compounds, showed affinity for mu opioid receptors and I2-imidazoline receptors. This has potential applications in developing new analgesics (Montero et al., 2002).
Central Nervous System Studies :
- Muscle Relaxant and Anticonvulsant Activities : Research on N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives showed potential as muscle relaxants and anticonvulsants, indicating applications in treating related disorders (Tatee et al., 1986).
Alzheimer’s Disease Treatment :
- Drug Candidates for Alzheimer’s Disease : Synthesized derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showed promise as drug candidates for Alzheimer’s disease, highlighting their therapeutic potential (Rehman et al., 2018).
Propriétés
IUPAC Name |
N-[(4-piperidin-1-ylphenyl)carbamothioyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-2-14(19)17-15(20)16-12-6-8-13(9-7-12)18-10-4-3-5-11-18/h6-9H,2-5,10-11H2,1H3,(H2,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJJLJZBIJTRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



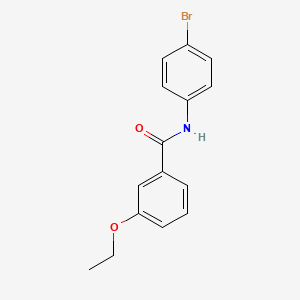

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5736720.png)
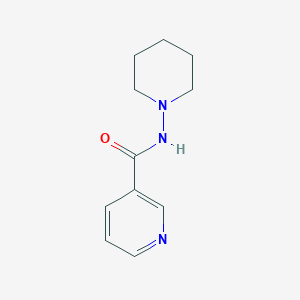
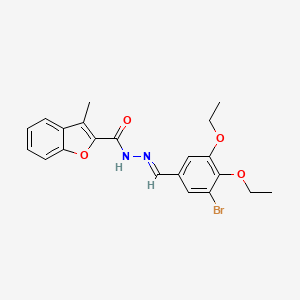
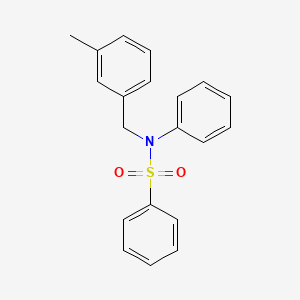
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5736745.png)
